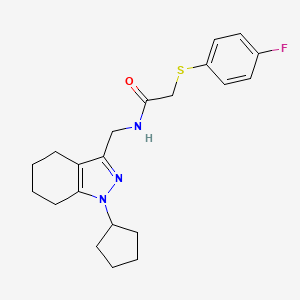![molecular formula C15H19NO4S B2777885 5-(3,4,5-trimethoxybenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034455-28-0](/img/structure/B2777885.png)
5-(3,4,5-trimethoxybenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4,5-trimethoxybenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane is a chemical compound with the molecular formula C15H19NO4S and a molecular weight of 309.38 g/mol. This compound is characterized by its unique bicyclic structure, which includes a sulfur and nitrogen atom, making it a thia-azabicyclo compound. The presence of the trimethoxyphenyl group adds to its complexity and potential reactivity.
Preparation Methods
The synthesis of 5-(3,4,5-trimethoxybenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane can be achieved through various synthetic routes. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures. Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
5-(3,4,5-trimethoxybenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
5-(3,4,5-trimethoxybenzoyl)-2-thia-5-azabicyclo[22
Chemistry: It can be used as a building block for the synthesis of more complex molecules, especially in the development of new pharmaceuticals.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3,4,5-trimethoxybenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their function. The trimethoxyphenyl group may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 5-(3,4,5-trimethoxybenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane include:
- 2-Oxa-5-azabicyclo[2.2.1]heptane-4-methanol
- 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-chlorophenyl)methanone
These compounds share the bicyclic structure but differ in the substituents attached to the bicyclic core. The presence of different functional groups can significantly alter their chemical reactivity and biological activity, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-thia-5-azabicyclo[2.2.1]heptan-5-yl-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c1-18-12-4-9(5-13(19-2)14(12)20-3)15(17)16-7-11-6-10(16)8-21-11/h4-5,10-11H,6-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZVGYWTCHKRFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CC3CC2CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-Phenylethyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine](/img/structure/B2777802.png)


![tert-Butyl 2-cyano-2-{[1,3]thiazolo[5,4-b]pyridin-2-yl}acetate](/img/structure/B2777808.png)
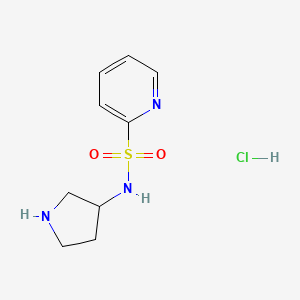
![N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3-methylbenzamide](/img/structure/B2777810.png)
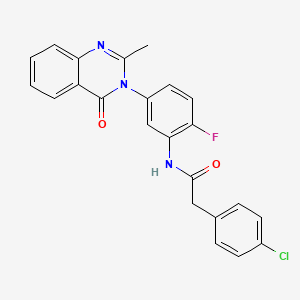

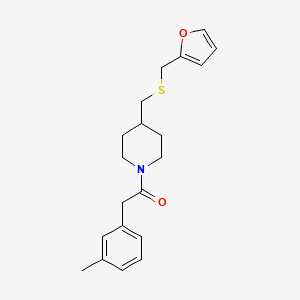
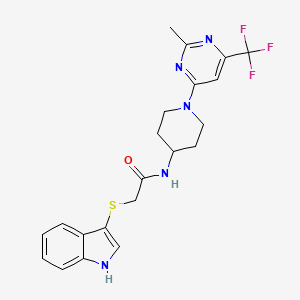
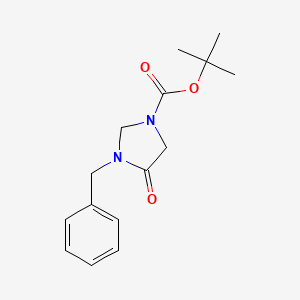
![Methyl 3-[(4-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2777819.png)
![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide](/img/structure/B2777824.png)
